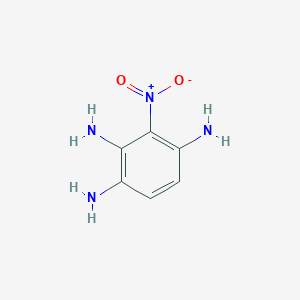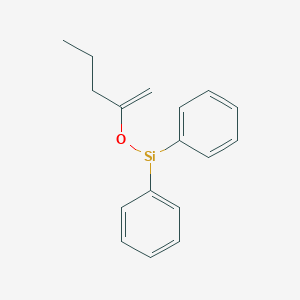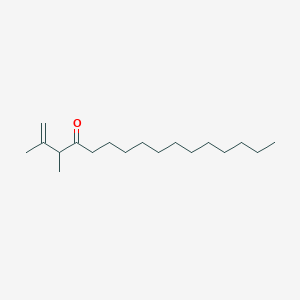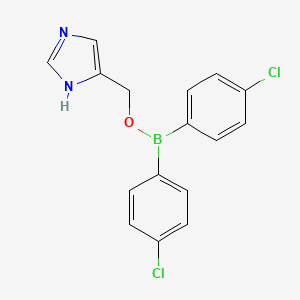![molecular formula C24H32O2 B14192495 Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920270-58-2](/img/structure/B14192495.png)
Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including methyl, octyl, and carboxylate groups. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Substituents: The methyl and octyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to introduce the octyl group.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the biphenyl derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as
特性
CAS番号 |
920270-58-2 |
|---|---|
分子式 |
C24H32O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
methyl 2,6-dimethyl-4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C24H32O2/c1-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18(2)23(19(3)17-22)24(25)26-4/h12-17H,5-11H2,1-4H3 |
InChIキー |
MLUAOUJQRGIUGL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)




![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


